1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethanone;dihydrochloride
Description
Properties
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]-2-phenylethanone;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.2ClH/c15-11-13-6-8-16(9-7-13)14(17)10-12-4-2-1-3-5-12;;/h1-5,13H,6-11,15H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKPKHNKQAPFEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)CC2=CC=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethanone typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions often include specific temperatures and pressures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using advanced catalytic systems. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using metal catalysts.
Substitution: Nucleophilic substitution reactions can occur with appropriate nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with metal catalysts (e.g., palladium, platinum).
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethanone involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits antiproliferative effects on cancer cells.
Matrine: Known for its antimicrobial and anticancer activities.
Berberine: Used for its broad-spectrum antimicrobial properties.
Uniqueness
1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethanone is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity.
Biological Activity
1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethanone;dihydrochloride, also known as a phenylpiperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which allows it to interact with various biological targets, leading to a diverse range of pharmacological effects.
- IUPAC Name : this compound
- Molecular Formula : C14H20N2O·2ClH
- Molecular Weight : 292.24 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in the body. It is believed to modulate the activity of neurotransmitters and may influence pathways related to pain perception, inflammation, and cell proliferation.
Antimicrobial Properties
Research indicates that 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethanone exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Activity
The compound has been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells and inhibit tumor growth in animal models. The mechanism involves the modulation of cell cycle regulators and pro-apoptotic factors.
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases. It appears to enhance neuronal survival and reduce oxidative stress in neuronal cultures.
Case Studies
-
Antimicrobial Activity Study :
- Objective : To evaluate the antimicrobial efficacy of the compound against various pathogens.
- Methodology : The compound was tested against Gram-positive and Gram-negative bacteria using standard disk diffusion methods.
- Results : Showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential.
-
Anticancer Efficacy Study :
- Objective : To assess the cytotoxic effects on human cancer cell lines.
- Methodology : MTT assay was performed on A549 (lung cancer) and MCF7 (breast cancer) cell lines.
- Results : The compound exhibited IC50 values of 15 µM for A549 and 20 µM for MCF7, demonstrating potent anticancer activity.
-
Neuroprotection Study :
- Objective : To explore the neuroprotective effects in a model of oxidative stress.
- Methodology : Neuronal cultures were treated with hydrogen peroxide with and without the compound.
- Results : The presence of the compound significantly reduced cell death compared to controls.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Piperine | Antioxidant, anti-inflammatory | Modulates inflammatory pathways |
| Evodiamine | Anticancer | Induces apoptosis via mitochondrial pathways |
| Berberine | Antimicrobial | Disrupts bacterial cell membranes |
Q & A
What are the optimal synthetic routes for 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethanone dihydrochloride, and how can yield and purity be maximized under varying reaction conditions?
Methodological Answer:
Synthesis typically involves Mannich-type reactions or nucleophilic substitution between piperidine derivatives and phenylethanone precursors. For example, analogous compounds like aryl-propanone hydrochlorides are synthesized via Mannich reactions using paraformaldehyde and phenethylamine hydrochloride, achieving yields of 87–98% under controlled stoichiometry and temperature . To optimize purity, employ gradient recrystallization (e.g., using methanol-water mixtures) and monitor reaction progress via HPLC with buffered mobile phases (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) to separate diastereomers or byproducts . Adjusting solvent polarity (e.g., DMF for high-temperature reactions) and using catalytic acid/base conditions can enhance regioselectivity .
How can structural and crystallographic data for this compound be reliably obtained, and what challenges arise in resolving its conformation?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Analogous piperidine-derived salts crystallize in monoclinic systems (e.g., space groups P2₁/c or P2₁/n), requiring slow evaporation from polar aprotic solvents like acetonitrile . Challenges include managing hygroscopicity and polymorphism. For conformational analysis, pair SCXRD with DFT calculations (e.g., B3LYP/6-31G*) to model piperidine ring puckering and hydrogen-bonding networks involving the dihydrochloride moiety. Discrepancies between computational and experimental data may arise from counterion effects or lattice stabilization forces .
What computational strategies are effective in predicting the compound’s reactivity and interactions with biological targets?
Advanced Answer:
Use quantum mechanical/molecular mechanical (QM/MM) hybrid methods to simulate reaction pathways, particularly for nucleophilic substitutions at the piperidine nitrogen. For target interactions, perform molecular docking (e.g., AutoDock Vina) with receptors like GPCRs or ion channels, leveraging structural analogs such as 4-(4-methylpiperazin-1-yl)aniline dihydrochloride, which interacts with multiple enzymes . Machine learning models trained on lanthanide/actinide macrocyclic complexes can predict ligand stability constants, aiding in metalloenzyme studies . Validate predictions with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
How do pH and temperature influence the stability of this compound in aqueous solutions, and what degradation products form?
Basic Answer:
Stability studies in buffered solutions (pH 4–8) reveal that acidic conditions (pH < 5) stabilize the dihydrochloride form, while neutral/basic conditions promote dehydrohalogenation or oxidation. For example, piperidine derivatives degrade via hydrolysis of the aminomethyl group, forming phenylketones or secondary amines . Monitor degradation using LC-MS with electrospray ionization (ESI) to detect intermediates. Store solutions at ≤−20°C in amber vials to mitigate photolytic cleavage of the phenylethanone moiety .
How can contradictory data on the compound’s biological activity (e.g., cytotoxicity vs. neuroprotection) be reconciled?
Advanced Answer:
Contradictions often stem from assay-specific variables. For cytotoxicity, screen across multiple cell lines (e.g., HEK293 vs. SH-SY5Y) using MTT assays, noting differential expression of transporters like P-gp that affect intracellular accumulation . For neuroprotection, evaluate mitochondrial membrane potential (ΔΨm) via JC-1 staining to distinguish apoptotic vs. cytoprotective pathways. Cross-validate with in silico toxicity predictors (e.g., ProTox-II) to identify off-target effects . Meta-analysis of dose-response curves can clarify context-dependent bioactivity .
What are the best practices for handling and storing this compound to ensure experimental reproducibility?
Basic Answer:
Follow OSHA/ACGIH guidelines: use inert-atmosphere gloveboxes for weighing (due to hygroscopicity) and store under argon at −80°C in PTFE-lined containers . For dissolution, pre-equilibrate solvents (e.g., DMSO) to avoid exothermic crystallization. Conduct regular Karl Fischer titration to monitor moisture content in bulk samples. Include batch-specific NMR spectra (¹H/¹³C) in supplementary data to confirm lot consistency .
How can this compound be functionalized for applications in metal coordination chemistry?
Advanced Answer:
The aminomethyl group serves as a ligand anchor. Synthesize Schiff base derivatives by reacting with aldehydes (e.g., salicylaldehyde) to form tridentate ligands for lanthanide(III) complexes . For actinide studies, introduce sulfonyl or phosphoryl groups via nucleophilic acyl substitution to enhance hard acid/base affinity. Characterize coordination modes using EXAFS and magnetic susceptibility measurements. Compare stability constants (log K) with macrocyclic analogs to assess thermodynamic driving forces .
What spectroscopic techniques are most effective in distinguishing this compound from structurally similar analogs?
Methodological Answer:
Use tandem MS (e.g., Q-TOF) with collision-induced dissociation (CID) to fragment the piperidine-phenylethanone backbone, producing diagnostic ions (e.g., m/z 120 for phenylacetyl fragments). For NMR, 2D experiments (HSQC, HMBC) resolve overlapping signals: the piperidine C-4 aminomethyl group shows distinct coupling (~135 Hz) in - correlations . IR spectroscopy identifies hydrochloride counterions via N–H stretches (~2500–2800 cm⁻¹) .
What methodologies resolve discrepancies between computational predictions and experimental results in reaction optimization?
Advanced Answer:
Apply Bayesian optimization to iteratively refine reaction parameters (e.g., temperature, catalyst loading) using feedback from failed trials. For example, ICReDD’s reaction path search algorithms integrate quantum chemical calculations (e.g., DFT for transition states) with high-throughput screening to identify overlooked intermediates . Use sensitivity analysis to rank variables (e.g., solvent polarity > substrate ratio) and prioritize adjustments. Cross-validate with microkinetic models to reconcile rate discrepancies .
How can this compound be utilized in the development of fluorescent probes or imaging agents?
Advanced Answer:
Functionalize the phenylethanone moiety with fluorophores (e.g., dansyl chloride) via nucleophilic aromatic substitution. For in vivo imaging, conjugate with near-infrared (NIR) dyes (e.g., Cy7) and assess cellular uptake via confocal microscopy. Compare quantum yields with analogs like 4-[(E)-2-(furan-2-yl)ethenyl]benzodiazepine hydrochloride, which exhibits solvatochromic shifts in lipid-rich environments . Validate targeting specificity using competitive binding assays with receptor antagonists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
